molecular formula C6H6F2N2O B598672 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde CAS No. 1204298-70-3

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B598672
CAS No.: 1204298-70-3
M. Wt: 160.124
InChI Key: DCRQCNPBIJQWOE-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. The presence of the difluoromethyl group imparts distinct chemical characteristics, making it a valuable compound in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of pyrazole derivatives with difluorocarbene precursors under controlled conditions. For instance, the difluoromethylation of pyrazole can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to specific sites on the pyrazole ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Difluoromethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 7-Difluoromethylpyrazolo[1,5-a]pyrimidines

Uniqueness

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other difluoromethylated pyrazole derivatives. Its combination of the difluoromethyl and aldehyde groups makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQCNPBIJQWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695658
Record name 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-70-3
Record name 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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